molecular formula C5H12ClNO B8184381 (1R,2S)-2-methoxycyclobutanamine;hydrochloride

(1R,2S)-2-methoxycyclobutanamine;hydrochloride

Cat. No.: B8184381
M. Wt: 137.61 g/mol
InChI Key: ZVONGBUZWDPLLF-JBUOLDKXSA-N
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Description

(1R,2S)-2-methoxycyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is a white solid at room temperature and is known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-methoxycyclobutanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of methoxy-substituted cyclobutane derivatives and amination reactions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could result in various substituted cyclobutylamine derivatives .

Scientific Research Applications

(1R,2S)-2-methoxycyclobutanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-methoxycyclobutanamine;hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. Detailed studies on its mechanism of action are limited, but it is believed to act through typical amine-related pathways .

Comparison with Similar Compounds

    cis-2-Methyl-cyclobutylamine hydrochloride: Similar in structure but with a methyl group instead of a methoxy group.

    cis-2-Ethoxy-cyclobutylamine hydrochloride: Similar but with an ethoxy group.

    trans-2-Methoxy-cyclobutylamine hydrochloride: Similar but with a different stereochemistry.

Uniqueness: (1R,2S)-2-methoxycyclobutanamine;hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

(1R,2S)-2-methoxycyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVONGBUZWDPLLF-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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